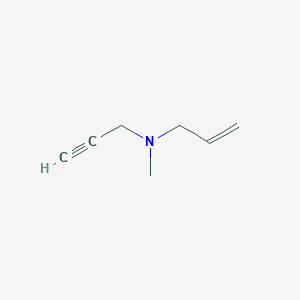

N-methyl-N-prop-2-ynylprop-2-en-1-amine

Description

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

N-methyl-N-prop-2-ynylprop-2-en-1-amine |

InChI |

InChI=1S/C7H11N/c1-4-6-8(3)7-5-2/h1,5H,2,6-7H2,3H3 |

InChI Key |

DJIHOFHSZZCVAX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC=C)CC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Backbone

(a) N,N-Diethyl-3-phenylprop-2-yn-1-amine

- Structure : Replaces the methyl and allyl groups with ethyl groups.

- Molecular Formula : C₁₃H₁₅N (same as the target compound).

- Limited data on synthesis or applications are available .

(b) Triallylamine (N,N-Diallylprop-2-en-1-amine)

- Structure : Features three allyl groups (N,N-diallyl and prop-2-en-1-yl).

- Molecular Formula : C₉H₁₅N (average mass: 137.23 g/mol).

- Key Differences : The fully substituted allyl groups enhance electron-richness, making it more reactive in radical polymerization. It is listed as a reference substance (CAS 102-70-5) with acute toxicity concerns (oral, dermal, inhalation) .

(c) N,N-Dimethyl-1-propyn-1-amine

Aromatic vs. Aliphatic Substituents

(a) N-Benzyl-N-methylprop-2-yn-1-amine

- Structure : Substitutes the allyl group with a benzyl moiety.

- Molecular Formula : C₁₁H₁₃N (average mass: 159.23 g/mol).

- Key Differences: The benzyl group introduces aromaticity, enhancing UV absorption and stability.

(b) N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine

- Structure : Combines allyl and phenylethyl groups.

- Molecular Formula : C₁₄H₁₉N (average mass: 201.31 g/mol).

- Key Differences : The phenylethyl group increases hydrophobicity, influencing solubility in organic solvents. Classified as acutely toxic (Category 4 for inhalation, dermal, and oral exposure) .

Complex Hybrid Structures

(a) MBA236 (Cholinesterase and MAO Dual Inhibitor)

- Structure : Integrates a prop-2-ynylamine group with a substituted indole-piperidine scaffold.

- Molecular Formula : C₂₅H₃₁N₃O (exact mass: 389.25 g/mol).

- Key Differences : The extended π-system and heterocyclic moieties enable interactions with enzyme active sites, making it pharmacologically active. Demonstrated efficacy in neurodegenerative disease models .

(b) N-(2-Chloroethyl)-N-methylpropan-1-amine

Comparative Data Table

Key Research Findings

Synthetic Flexibility : The target compound’s Pd-catalyzed synthesis allows modular substitution, contrasting with triallylamine’s simpler preparation via allylation .

Toxicity Trends : Allyl and propargyl groups generally correlate with higher acute toxicity (e.g., triallylamine vs. N,N-dimethyl-1-propyn-1-amine) .

Pharmacological Potential: Hybrid structures like MBA236 demonstrate that strategic incorporation of propargylamines into complex scaffolds enhances bioactivity .

Preparation Methods

Reaction Mechanism and Stoichiometry

Methylamine undergoes initial alkylation with an excess of allyl chloride or propargyl bromide in aqueous medium, forming a secondary amine intermediate. For example, allyl chloride reacts with methylamine at room temperature to yield N-allylmethylamine. Subsequent alkylation with propargyl bromide introduces the second unsaturated group, yielding the tertiary amine.

Key parameters include:

-

Molar ratios : A 4:1 ratio of alkylating agent to methylamine ensures monoalkylation while minimizing quaternary ammonium salt formation.

-

Solvents : Water or polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

-

Bases : Weak bases (e.g., KOH) neutralize liberated HBr/HCl, driving the reaction forward.

A representative procedure involves:

Challenges and Optimizations

-

Competitive over-alkylation : Excess alkylating agents promote quaternary salt formation. Stepwise addition and stoichiometric control mitigate this.

-

Group reactivity : Propargyl bromides are more reactive than allyl chlorides, necessitating temperature modulation (0–25°C).

-

Purification : Distillation under reduced pressure (40–70°C) separates the product from unreacted halides.

Transition Metal-Catalyzed Allylic Amination

Transition metal catalysts offer an alternative route by enabling selective C–N bond formation. Palladium-catalyzed allylic amination, as detailed in patent EP2995614A1, is particularly relevant.

Catalytic Cycle and Substrate Scope

The process involves:

-

Oxidative addition : A palladium(0) catalyst reacts with an allylic carbonate to form a π-allyl palladium complex.

-

Transmetalation : The complex coordinates with the amine nucleophile (e.g., N-methylpropargylamine).

-

Reductive elimination : C–N bond formation releases the tertiary amine and regenerates the catalyst.

This method is effective for introducing allyl groups to secondary amines, circumventing harsh alkylation conditions. For example, N-methylpropargylamine reacts with allyl carbonates in the presence of Pd(PPh₃)₄ to yield the target compound.

Advantages Over Conventional Alkylation

-

Chemoselectivity : The catalyst discriminates between allyl and propargyl groups, reducing side reactions.

-

Mild conditions : Reactions proceed at 25–60°C in THF or DMF, preserving unsaturated bonds.

-

Functional group tolerance : Esters, ethers, and halides remain intact under catalytic conditions.

Carbamate Intermediate Strategy

A hybrid approach combines classical alkylation with transition metal catalysis. The tertiary amine is first converted to a carbamate, which undergoes decarboxylative allylation.

Synthetic Workflow

-

Carbamate formation : Treat N-methylpropargylamine with chloroformate to generate the corresponding carbamate.

-

Allylic decarboxylation : A palladium catalyst (e.g., Pd₂(dba)₃) cleaves the carbamate, coupling the allyl group to the amine.

This method achieves yields >70% and is scalable for industrial production.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

For bulk synthesis, the transition metal-catalyzed route is preferred due to its efficiency and reproducibility. Key optimizations include:

Q & A

Basic: What are the recommended synthetic routes for N-methyl-N-prop-2-ynylprop-2-en-1-amine?

Methodological Answer:

The synthesis of tertiary amines like this compound typically involves alkylation or reductive amination. A plausible route includes:

Alkylation of Methylamine : React methylamine with propargyl bromide (HC≡C-CH2Br) and allyl bromide (CH2=CH-CH2Br) under basic conditions (e.g., K2CO3 in DMF) to sequentially introduce the propargyl and allyl groups .

Catalytic Optimization : Use transition-metal catalysts (e.g., Pd or Cu) to enhance selectivity, particularly to avoid over-alkylation. Solvents like toluene or THF under inert atmospheres (N2/Ar) are recommended .

Purification : Employ column chromatography or fractional distillation to isolate the product from unreacted starting materials or byproducts .

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the allyl group (δ 5.0–6.0 ppm, vinyl protons), propargyl group (δ 2.0–2.5 ppm, CH2 adjacent to alkyne), and methyl group (δ 2.2–2.4 ppm, N-CH3). The alkyne proton (≡C-H) may appear as a triplet near δ 1.8–2.0 ppm.

- ¹³C NMR : Alkyne carbons (δ 70–85 ppm), allyl carbons (δ 115–135 ppm), and N-CH3 (δ 30–35 ppm) .

- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and alkene C=C stretch (~1640 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 123 (C7H11N) and fragmentation patterns reflecting loss of methyl or allyl groups .

Advanced: What strategies can resolve contradictions in spectroscopic data for tertiary amines with alkyne and alkene substituents?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups. For example, discrepancies in alkyne proton signals can arise from solvent interactions; deuterated solvents and 2D NMR (e.g., HSQC) clarify assignments .

- X-ray Crystallography : Resolve ambiguous structures using SHELX programs (e.g., SHELXL for refinement). This is critical when stereochemistry or substituent positioning is unclear .

- Computational Modeling : Compare experimental spectra with DFT-calculated spectra (e.g., Gaussian software) to validate electronic environments .

Advanced: How do alkyne and alkene groups influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Huisgen Cycloaddition : The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Optimize conditions using Cu(I) catalysts in DMSO/H2O .

- Diels-Alder Reactions : The allyl group may act as a dienophile. Test thermal or Lewis acid-catalyzed (e.g., AlCl3) conditions with dienes like anthracene. Monitor regioselectivity via HPLC .

- Competing Reactivity : Prioritize reaction conditions (e.g., temperature, solvent polarity) to favor one pathway. For example, lower temperatures favor alkyne reactivity over alkene participation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Store in airtight containers at 4°C, away from oxidizers or heat sources. Label with GHS warnings (e.g., H315-H319 for skin/eye irritation) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies and electrostatic potential maps. Basis sets like B3LYP/6-311++G(d,p) model alkyne-alkene interactions .

- Molecular Docking : Screen for binding affinity with enzymes (e.g., monoamine oxidases) using AutoDock Vina. Compare with analogs like ASS234 to infer pharmacological potential .

Basic: How are impurities identified and removed during synthesis?

Methodological Answer:

- Common Impurities : Include unreacted allyl/propargyl bromides or over-alkylated products.

- Analytical Techniques :

- GC-MS : Detect low-boiling-point impurities (e.g., residual solvents).

- HPLC : Separate polar byproducts using C18 columns and acetonitrile/water gradients .

- Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol .

Advanced: How can transition metals catalyze functionalization of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.